REACTION_CXSMILES
|
[Na].[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][OH:6].[NH2:8][C:9]1[CH:14]=[CH:13][N:12]=[C:11](Cl)[CH:10]=1.Cl.[Cl-].[Na+]>O1CCCC1>[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][O:6][C:11]1[CH:10]=[C:9]([NH2:8])[CH:14]=[CH:13][N:12]=1 |f:4.5,^1:0|
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
26.9 mL
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 140° C. for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
(microwave irradiation)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 11.9 g of crude product which
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel chromatography (90:10:1 ethyl acetate/methanol/ammonium hydroxide)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC1=NC=CC(=C1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |